3-Methylcyclobutan-1-one

Thermal Decomposition Kinetics Unimolecular Reactions Thermal Stability

3-Methylcyclobutan-1-one is a four-membered cyclic ketone (cyclobutanone) distinguished by a single methyl substituent at the 3-position. This structural motif introduces a specific combination of angle strain (~19.5° deviation from the ideal tetrahedral angle) and a localized steric/electronic perturbation on the ring, directly influencing its reactivity profile compared to both unsubstituted cyclobutanone and isomeric 2-methylcyclobutanone.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 1192-08-1
Cat. No. B185946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclobutan-1-one
CAS1192-08-1
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC1CC(=O)C1
InChIInChI=1S/C5H8O/c1-4-2-5(6)3-4/h4H,2-3H2,1H3
InChIKeyJOAKNMHVZBHWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclobutan-1-one (CAS 1192-08-1): Procurement-Grade Chemical Identity and Structural Context


3-Methylcyclobutan-1-one is a four-membered cyclic ketone (cyclobutanone) distinguished by a single methyl substituent at the 3-position [1]. This structural motif introduces a specific combination of angle strain (~19.5° deviation from the ideal tetrahedral angle) [2] and a localized steric/electronic perturbation on the ring, directly influencing its reactivity profile compared to both unsubstituted cyclobutanone and isomeric 2-methylcyclobutanone. The compound is a versatile building block in medicinal chemistry and natural product synthesis, notably serving as the commercially available starting material for the asymmetric total synthesis of eupomatilones [3].

Why Cyclobutanone Analogs Cannot Be Directly Substituted for 3-Methylcyclobutan-1-one


Simple substitution within the cyclobutanone class is not viable due to dramatically different reaction kinetics and stereochemical outcomes. The presence and position of the methyl group are not passive structural features; they are critical determinants of reactivity. For example, thermal decomposition rates differ by orders of magnitude between unsubstituted and methyl-substituted cyclobutanones [1], while the 3-substitution pattern enforces a unique, highly predictable facial selectivity in nucleophilic additions that is not replicated by 2-substituted isomers [2]. These quantifiable differences in reaction rates and diastereoselectivity mean that synthetic routes optimized for 3-methylcyclobutan-1-one will fail or give drastically different product ratios if an analog is used, necessitating precise procurement.

Head-to-Head Quantitative Evidence Guide for 3-Methylcyclobutan-1-one


29.7-Fold Faster Thermal Decomposition vs. Parent Cyclobutanone

A direct comparative kinetic study reveals that 3-methylcyclobutanone thermally decomposes 29.7 times faster than unsubstituted cyclobutanone at 600 K. This is attributed to the stabilization of a developing positive charge at the C-3 position in the zwitterionic activated complex [1].

Thermal Decomposition Kinetics Unimolecular Reactions Thermal Stability

Class-Defining >90% cis-Selectivity in Hydride Reduction for 3-Substituted Cyclobutanones

Experimental and computational studies on 3-substituted cyclobutanones demonstrate a highly predictable stereochemical outcome: hydride reduction consistently yields the cis-alcohol isomer with >90% selectivity, irrespective of the hydride reagent's size. This outcome is fundamentally different from reductions of 2-substituted or unsubstituted cyclobutanones, where selectivity is lower and less predictable [1].

Stereoselective Reduction Diastereoselectivity Hydride Addition

Diagnostic Carbonyl Stretch Enables Spectral Differentiation from 5-Membered Ring Ketones

The carbonyl (C=O) stretching frequency in infrared spectroscopy is extremely sensitive to ring size and strain. 3-Methylcyclobutanone exhibits a characteristic absorption near 1780 cm⁻¹, which is ~35 cm⁻¹ higher than that of the 5-membered ring analog cyclopentanone (~1745 cm⁻¹). This provides a simple, non-destructive analytical method to confirm the correct cyclobutanone scaffold has been procured [1].

Vibrational Spectroscopy Infrared (IR) Analysis Structural Confirmation

Validated Starting Material for Multistep Asymmetric Total Synthesis of Bioactive Lactones

The practical utility of 3-methylcyclobutan-1-one is proven by its role as the commercially available starting point in a published 9-step catalytic asymmetric total synthesis of eupomatilones 5 and 6. This route leverages a novel Cu(II)/SPDO-catalyzed kinetic resolution of a derived 2-arylcyclobutanone, achieving up to 99% ee [1]. This is a concrete, replicable application that confirms the compound's fitness for complex, enantiospecific synthesis.

Total Synthesis Natural Product Synthesis Procurement for Synthetic Route

Similar Boiling Point to 2-Methylcyclobutan-1-one Indicates Isomeric Parity, Not Differentiation

Contrary to differentiation, a direct comparison of physical properties reveals near-identical boiling points for the two methyl-substituted isomers: 3-methylcyclobutan-1-one and 2-methylcyclobutan-1-one both boil at approximately 118.9 °C at 760 mmHg . This indicates the position of methyl substitution has a negligible impact on this specific physical property.

Physical Properties Boiling Point Isomer Comparison

Procurement-Validated Application Scenarios for 3-Methylcyclobutan-1-one


High-Temperature Gas-Phase Kinetic Studies

When procuring a model compound for studying unimolecular decomposition kinetics, 3-methylcyclobutan-1-one is the superior choice over the parent cyclobutanone. It decomposes 29.7 times faster at 600 K [1], offering a more accessible kinetic window for standard laboratory techniques like gas chromatography. Its well-defined Arrhenius parameters (log(k/s⁻¹) = 14.57 - 200.3 kJ mol⁻¹/RT ln 10) provide a robust baseline for computational modeling and benchmarking against other strained ring systems.

Diastereoselective Synthesis of cis-Cyclobutanols

For medicinal chemistry programs targeting cis-3-substituted cyclobutanols, procuring 3-methylcyclobutan-1-one is essential. Unlike unsubstituted or 2-substituted isomers, the 3-substituent enforces a facial bias in hydride delivery, guaranteeing the cis-alcohol with >90% selectivity [2]. This predictable stereochemical outcome simplifies purification, increases yield, and accelerates structure-activity relationship (SAR) studies, directly justifying its procurement over other cyclobutanone analogs.

Enantiospecific Natural Product Total Synthesis

For laboratories undertaking the synthesis of eupomatilone natural products, 3-methylcyclobutan-1-one is a mandatory procurement item. A published, high-fidelity route uses it as a commercially available starting point to achieve the natural products in nine steps with exceptional enantioselectivities (up to 99% ee) via a Cu(II)/SPDO-catalyzed kinetic resolution [3]. No analogous route has been demonstrated starting from a different cyclobutanone isomer.

Incoming Quality Control by FT-IR Spectroscopy

Upon receipt, the identity and structural integrity of the procured 3-methylcyclobutan-1-one can be immediately and non-destructively verified using FT-IR. The characteristic carbonyl stretch at ~1780 cm⁻¹ serves as a diagnostic marker, allowing rapid differentiation from potential mis-shipments of the less strained 5-membered ring analog, cyclopentanone (~1745 cm⁻¹) [4]. This simple test ensures synthetic reliability from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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